molecular formula C27H29N5O3S B12150302 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide

Cat. No.: B12150302
M. Wt: 503.6 g/mol
InChI Key: WTRIGIZDAKQYIP-MTDXEUNCSA-N
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Description

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the coupling with the furan ring. Typical reaction conditions might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Introduction of the sulfanyl group: This step might involve nucleophilic substitution reactions.

    Coupling with the furan ring: This could be done through condensation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the triazole ring or the imine bond.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but might include oxidized or reduced forms of the original compound, or substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator, particularly in pathways involving the triazole ring.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is beneficial.

Industry

In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds often have similar biological activities and can be used for comparison.

    Sulfanyl-containing compounds: These might share similar chemical reactivity.

    Furan derivatives: These compounds can be compared based on their aromaticity and potential biological activities.

Uniqueness

The uniqueness of 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity not seen in simpler compounds.

Properties

Molecular Formula

C27H29N5O3S

Molecular Weight

503.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide

InChI

InChI=1S/C27H29N5O3S/c1-18(23-7-6-16-35-23)28-29-24(33)17-36-26-31-30-25(19-8-10-20(11-9-19)27(2,3)4)32(26)21-12-14-22(34-5)15-13-21/h6-16H,17H2,1-5H3,(H,29,33)/b28-18+

InChI Key

WTRIGIZDAKQYIP-MTDXEUNCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CO4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CO4

Origin of Product

United States

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